(R)-BoroAbu-(+)-Pinanediol-CF3CO2H
Overview
Description
(R)-BoroAbu-(+)-Pinanediol-CF3CO2H is a complex organic compound that features a trifluoroacetic acid moiety and a boron-containing tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-BoroAbu-(+)-Pinanediol-CF3CO2H typically involves multiple steps, including the formation of the tricyclic boron structure and the subsequent attachment of the trifluoroacetic acid moiety. Common reagents used in these reactions include boron trifluoride, trifluoroacetic anhydride, and various amines. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-BoroAbu-(+)-Pinanediol-CF3CO2H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can modify the tricyclic structure or the trifluoroacetic acid moiety.
Substitution: Substitution reactions can occur at the amine or boron centers, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(R)-BoroAbu-(+)-Pinanediol-CF3CO2H has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-BoroAbu-(+)-Pinanediol-CF3CO2H involves its interaction with specific molecular targets and pathways. The trifluoroacetic acid moiety can influence the compound’s acidity and reactivity, while the boron-containing tricyclic structure can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetic acid: A simpler compound with similar acidic properties.
Boronic acids: Compounds containing boron that are used in various chemical reactions.
Tricyclic amines: Compounds with similar structural features but different functional groups.
Uniqueness
(R)-BoroAbu-(+)-Pinanediol-CF3CO2H is unique due to its combination of a trifluoroacetic acid moiety and a boron-containing tricyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;3-2(4,5)1(6)7/h9-12H,5-8,16H2,1-4H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFBLACMUKBQF-AKDYBRCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733815 | |
Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208521-43-1 | |
Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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